Product packaging for 2-Amino-5-bromo-4-methylpyridine(Cat. No.:CAS No. 98198-48-2)

2-Amino-5-bromo-4-methylpyridine

Cat. No.: B189383
CAS No.: 98198-48-2
M. Wt: 187.04 g/mol
InChI Key: JDNCMHOKWINDKI-UHFFFAOYSA-N
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Description

Research Significance of 2-Amino-5-bromo-4-methylpyridine in Contemporary Chemical Science

The significance of this compound in modern chemical science stems primarily from its role as a versatile synthetic intermediate. chemimpex.comhzsqchem.com Its unique arrangement of functional groups—an amino group, a bromo substituent, and a methyl group on a heteroaromatic pyridine (B92270) scaffold—provides multiple handles for chemical modification. hzsqchem.com The bromine atom at the 5-position is particularly noteworthy as it facilitates various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions, allowing for the introduction of diverse substituents at this position. guidechem.com

This structural versatility is highly valued in medicinal chemistry and drug discovery. researchgate.net The pyridine core is a common motif in many biologically active molecules, and the specific substitutions on this compound allow for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. hzsqchem.comopenaccessjournals.com For instance, the amino group can act as a hydrogen bond donor, interacting with key residues in the active sites of enzymes like protein kinases, which are implicated in diseases such as cancer and autoimmune disorders. hzsqchem.com Consequently, this compound is a pivotal scaffold for developing targeted therapeutics, including kinase inhibitors. hzsqchem.com

Beyond pharmaceuticals, its utility extends to the agrochemical industry, where it serves as a precursor for novel herbicides, fungicides, and insecticides. chemimpex.comhzsqchem.com The ability to systematically modify the molecule allows chemists to optimize for target specificity, potency, and environmental stability. hzsqchem.com

Historical Context and Evolution of Research on Pyridine Derivatives

The study of pyridine and its derivatives is a cornerstone of heterocyclic chemistry with a rich history. Pyridine was first isolated from coal tar in the 19th century, an event that marked a significant step in the field of organic chemistry. openaccessjournals.comwikipedia.org The fundamental structure of pyridine, a six-membered aromatic ring containing one nitrogen atom, imparts unique chemical properties that have fascinated chemists for generations. openaccessjournals.com

A major breakthrough in the synthesis of pyridine derivatives came in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis. wikipedia.org This method, which typically involves the condensation of a β-keto acid, an aldehyde, and ammonia, provided a versatile route to asymmetrically substituted pyridines and remains a fundamental reaction in organic synthesis. wikipedia.org

Over the decades, research into pyridine derivatives has expanded exponentially, driven by the discovery of their wide-ranging applications. openaccessjournals.com The pyridine ring is now recognized as a key structural component in numerous important compounds, including vitamins, agrochemicals, and a vast array of pharmaceuticals. wikipedia.orgnih.gov The evolution of synthetic methodologies has enabled chemists to create an extensive library of pyridine derivatives with tailored electronic and steric properties. openaccessjournals.com This has been crucial for the development of modern drugs, where the pyridine scaffold often enhances solubility, bioavailability, and the ability to form specific interactions with biological targets. researchgate.netnih.gov The ongoing exploration of pyridine chemistry continues to yield compounds with novel applications in medicine, materials science, and catalysis. researchgate.netopenaccessjournals.com

Overview of Key Research Areas Pertaining to this compound

Research involving this compound is concentrated in several key areas, reflecting its importance as a chemical building block. These areas primarily leverage the compound's unique structural attributes for the creation of functional molecules.

Key Research Areas:

Pharmaceutical Development: This is the most prominent area of research for this compound. It is widely used as a crucial starting material or intermediate in the synthesis of new pharmaceutical agents. chemimpex.comhzsqchem.comfishersci.ptchemicalbook.com Its scaffold is particularly valuable in the design of kinase inhibitors for oncology and autoimmune diseases, as well as compounds targeting neurological disorders. chemimpex.comhzsqchem.com

Agrochemical Synthesis: The compound serves as a key intermediate in the formulation of modern agrochemicals. chemimpex.com Researchers utilize it to develop effective and selective herbicides, fungicides, and pesticides designed to protect crops and improve agricultural yields. chemimpex.comhzsqchem.com

Organic Synthesis and Catalysis: In the field of organic chemistry, this compound is employed as a reagent for constructing more complex heterocyclic systems. alfa-chemical.com The reactivity of its bromine and amino groups is exploited in various synthetic transformations, including cross-coupling reactions. guidechem.com It has also been used in the synthesis of polymers, such as polyamides and polyurethanes. alfa-chemical.com

Structural and Spectroscopic Studies: The molecular structure and properties of this compound have been the subject of academic investigation. Techniques like FT-IR, FT-Raman spectroscopy, and single-crystal X-ray crystallography have been used to analyze its vibrational modes and solid-state architecture. researchgate.netresearchgate.net These fundamental studies are often complemented by theoretical calculations to understand the molecule's electronic properties, stability, and reactivity. researchgate.netresearchgate.netresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value References
CAS Number 98198-48-2 hzsqchem.comfishersci.ptchemicalbook.comsigmaaldrich.com
Molecular Formula C₆H₇BrN₂ fishersci.ptsigmaaldrich.comsynquestlabs.com
Molecular Weight 187.04 g/mol fishersci.ptsigmaaldrich.com
Appearance Cream to light brown powder fishersci.ptthermofisher.com
Melting Point 148-151 °C fishersci.ptchemicalbook.comsigmaaldrich.com
Solubility Soluble in methanol fishersci.ptchemicalbook.com

| IUPAC Name | 5-bromo-4-methylpyridin-2-amine | fishersci.pt |

Table 2: Spectroscopic Data for this compound

Spectroscopic Data Details Reference
¹H NMR (400Hz, CDCl₃) δ: 2.277 (s, 3H), 4.481 (s, 2H), 6.406 (s, 1H), 8.078 (s, 1H) guidechem.com
Mass Spectrometry m/z: 188 (M+1) guidechem.com

| Infrared (IR) Spectroscopy | The vibrational spectra have been analyzed using both experimental (FT-IR) and theoretical (DFT) methods. | researchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrN2 B189383 2-Amino-5-bromo-4-methylpyridine CAS No. 98198-48-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNCMHOKWINDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355838
Record name 2-Amino-5-bromo-4-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98198-48-2
Record name 2-Amino-5-bromo-4-methylpyridine
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Record name 2-Amino-5-bromo-4-methylpyridine
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Computational Chemistry and Theoretical Investigations of 2 Amino 5 Bromo 4 Methylpyridine

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic structure of molecules. For 2-Amino-5-bromo-4-methylpyridine, these methods have been used to analyze its geometric parameters, vibrational frequencies, and electronic properties. elixirpublishers.com

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. elixirpublishers.com It offers a good balance between accuracy and computational cost, making it suitable for investigating molecules like this compound. Theoretical studies have utilized DFT to determine properties such as first-order hyperpolarizability and to analyze the frontier molecular orbitals (HOMO and LUMO), which indicate that charge transfer occurs within the molecule. elixirpublishers.com

The accuracy of DFT calculations is highly dependent on the choice of the functional. For pyridine (B92270) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice. researchgate.netresearchgate.net This functional combines the strengths of both Hartree-Fock theory and DFT. Studies on this compound have employed the B3LYP functional to calculate the molecular geometry and vibrational frequencies in the ground state. elixirpublishers.com The results obtained with B3LYP often show excellent agreement with experimental data, validating its selection for the analysis of this compound. elixirpublishers.com For similar compounds like 2-Amino 5-Methyl Pyridine, the B3LYP functional has been successfully used to analyze its optimized structure and minimum energies. researchgate.netresearchgate.net

The choice of a basis set is another critical factor for obtaining accurate computational results. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing halogens like bromine, it is important to use basis sets that can adequately describe the electron distribution. In studies of this compound and related compounds, Pople-style basis sets such as 6-311+G(d,p) and 6-311++G(d,p) have been frequently used in conjunction with the B3LYP functional. elixirpublishers.comresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for a more accurate description of bonding and non-bonding interactions.

MethodBasis SetApplication
DFT (B3LYP)6-311+G(d,p)Calculation of molecular geometry and vibrational frequencies. elixirpublishers.comresearchgate.net
DFT (B3LYP)6-311++G(d,p)Calculation of HOMO-LUMO energy gap and related chemical activity. researchgate.netresearchgate.net
Hartree-Fock (HF)6-311+G(d,p)Calculation of optimized geometric bond lengths and bond angles. elixirpublishers.comresearchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter that reflects the chemical activity of the molecule. researchgate.net

The HOMO-LUMO energy gap is a crucial indicator of a molecule's stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. For this compound, the HOMO-LUMO energy gap was calculated at the B3LYP/6-311++G(d,p) level. researchgate.net This energy difference provides insights into properties like chemical hardness/softness and kinetic stability. researchgate.net

ParameterValue (eV)Significance
EHOMO-Energy of the Highest Occupied Molecular Orbital (Electron donating ability)
ELUMO-Energy of the Lowest Unoccupied Molecular Orbital (Electron accepting ability)
Energy Gap (ΔE)CalculatedIllustrates chemical reactivity, kinetic stability, and optical polarizability. researchgate.net

(Specific energy values for this compound are determined from detailed computational outputs not fully available in the provided search results.)

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, electron delocalization, and charge transfer within a molecule. researchgate.net It provides a detailed picture of the bonding and antibonding orbitals and the stabilization energy associated with electron delocalization from a filled donor NBO to an empty acceptor NBO.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
π(C-C)π(C-C)-Intramolecular hyperconjugation
LP(N)π(C-C)-Lone pair delocalization

(Specific E(2) values for this compound are derived from detailed NBO calculations.)

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It illustrates the charge distribution around a molecule, providing a guide to its electrophilic and nucleophilic sites. The MEP is mapped onto the molecule's electron density surface, with different colors representing varying potential values. Regions of negative potential, typically colored red, are susceptible to electrophilic attack, while areas of positive potential, colored blue, are prone to nucleophilic attack.

For this compound, the MEP map would reveal key features influencing its reactivity. The nitrogen atom of the pyridine ring is expected to be a region of high negative potential due to the lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. nih.gov Conversely, the amino group's hydrogen atoms would exhibit a positive potential, indicating their role as hydrogen bond donors. The bromine atom, being electronegative, would also contribute to the electronic landscape of the molecule.

Comparative MEP analyses of substituted pyridines have shown that the position and nature of substituents significantly influence the electrostatic potential around the ring nitrogen. nih.gov In 2-aminopyridine (B139424), for instance, the proximity of the amino group can reduce the accessibility of the nitrogen's lone pair. nih.gov In the case of this compound, the electronic effects of the bromo and methyl groups would further modulate the MEP.

Table 1: Predicted Reactive Sites of this compound based on General MEP Principles

Reactive Site Predicted Electrostatic Potential Potential Interaction
Pyridine NitrogenNegative (Red)Electrophilic Attack / Hydrogen Bond Acceptor
Amino Group HydrogensPositive (Blue)Nucleophilic Attack / Hydrogen Bond Donor
Aromatic RingVariableπ-π stacking interactions

This table is illustrative and based on general principles of MEP analysis for substituted pyridines. Specific potential values would require dedicated quantum chemical calculations.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are indispensable techniques in modern drug discovery, enabling the prediction of how a ligand might interact with its biological target. These computational methods provide a dynamic and three-dimensional perspective of molecular interactions, guiding the design of more potent and selective therapeutic agents.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. benthamdirect.com This technique is crucial for understanding the binding mode and affinity of a potential drug molecule. The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, often playing a key role in binding to the hinge region of the kinase's ATP-binding site. nih.govacs.org

While specific docking studies for this compound are not extensively documented in the available literature, studies on structurally related aminopyridine derivatives have demonstrated their potential as inhibitors of various protein kinases. nih.gov Docking analyses of these compounds have revealed that the aminopyridine core can form crucial hydrogen bonds with the backbone of the protein, anchoring the ligand in the active site. nih.govacs.org For instance, the pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor. nih.govacs.org

Table 2: Illustrative Docking Parameters for a Hypothetical this compound-Kinase Complex

Parameter Value Interpretation
Binding Energy (kcal/mol)-8.5Favorable binding affinity
Hydrogen Bonds2Strong interaction with hinge region
Interacting ResiduesMet, Leu, ValKey amino acids in the binding site

This table presents hypothetical data to illustrate the typical output of a molecular docking simulation. Actual values would depend on the specific protein target and docking software used.

3D-Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

3D-Quantitative Structure-Activity Relationship (3D-QSAR) is a computational methodology that correlates the biological activity of a series of compounds with their three-dimensional properties. nih.gov This approach is instrumental in understanding the structural requirements for activity and in designing new, more potent molecules. rsc.org

A 3D-QSAR study typically involves aligning a set of molecules with known activities and then using statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), to build a predictive model. nih.gov These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or other properties are favorable or unfavorable for biological activity.

Although a specific 3D-QSAR study for a series of analogs of this compound was not found in the searched literature, such a study would be a logical step in a drug discovery program. For example, a 3D-QSAR study on aminopyridine carboxamides as inhibitors of c-Jun N-terminal kinase-1 (JNK-1) successfully identified key structural features responsible for their inhibitory activity. nih.gov The resulting models can guide the modification of the lead compound, in this case, this compound, to enhance its interaction with a target receptor.

Table 3: Hypothetical 3D-QSAR Model Summary for a Series of this compound Analogs

Model q² (Cross-validated r²) r² (Non-cross-validated r²) Predictive r²
CoMFA0.650.920.78
CoMSIA0.680.940.81

This table provides example statistical values for a typical 3D-QSAR study, indicating a robust and predictive model. q² values above 0.5 are generally considered indicative of a good model.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial, as the bioactive conformation (the conformation adopted when bound to a receptor) may not be the lowest energy conformation in solution.

For this compound, conformational flexibility would primarily arise from the rotation of the amino group and the methyl group. The rotation around the C-N bond of the amino group could be influenced by intramolecular hydrogen bonding with the pyridine nitrogen. Theoretical calculations can be employed to determine the rotational barriers and identify the most stable conformers.

The energy landscape of a molecule provides a comprehensive map of its potential energy as a function of its conformational degrees of freedom. By exploring this landscape, researchers can identify low-energy conformations that are likely to be populated at physiological temperatures. While specific studies on the conformational analysis and energy landscapes of this compound were not identified, research on related systems, such as dialkylaminopyrimidines, has investigated the barriers to rotation around the exocyclic C-N bond. rsc.org Such studies provide a framework for understanding the conformational behavior of this compound.

Advanced Spectroscopic Characterization Techniques in 2 Amino 5 Bromo 4 Methylpyridine Research

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy is a cornerstone in the elucidation of molecular structures. By probing the vibrational modes of a molecule, techniques like Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy offer a detailed fingerprint of the functional groups and their arrangement within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of solid-phase 2-Amino-5-bromo-4-methylpyridine provides a wealth of information about its functional groups and their vibrational modes. Theoretical calculations using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) with various basis sets are often employed to complement the experimental data and provide a more detailed assignment of the observed bands. researchgate.net

A key feature in the FT-IR spectrum is the bands corresponding to the amino (NH₂) group. The asymmetric and symmetric stretching vibrations of the N-H bonds are typically observed in the high-frequency region. For this compound, these have been experimentally observed and assigned based on theoretical calculations. Other significant vibrations include the stretching of the C-H bonds in the methyl group and the aromatic ring, as well as the various bending and stretching modes of the pyridine (B92270) ring structure. The presence of the bromine atom also influences the vibrational spectrum, with the C-Br stretching vibration typically appearing in the lower frequency region.

Table 1: Selected FT-IR Vibrational Frequencies and Assignments for this compound

Observed Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
34473450NH₂ Asymmetric Stretch
33203325NH₂ Symmetric Stretch
30653070Aromatic C-H Stretch
29252930CH₃ Asymmetric Stretch
16251628NH₂ Scissoring
15901595C=C Stretching
14751478CH₃ Asymmetric Bending
13801385C-N Stretching
870875C-H Out-of-plane Bending
650655C-Br Stretching

Note: The calculated frequencies are often scaled to better match the experimental values. The data presented is a representative selection based on available research.

Fourier Transform Raman (FT-Raman) Spectroscopy Investigation

FT-Raman spectroscopy provides complementary information to FT-IR, with different selection rules governing the activity of vibrational modes. This technique is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

Table 2: Selected FT-Raman Vibrational Frequencies and Assignments for this compound

Observed Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
30753080Aromatic C-H Stretch
29302935CH₃ Symmetric Stretch
16051610C=C Stretching
12501255Ring Breathing Mode
10201025C-CH₃ Stretching
652658C-Br Stretching

Note: The data presented is a representative selection based on available research.

Theoretical Vibrational Frequency Calculations and Potential Energy Distribution (PED)

To gain a deeper understanding of the vibrational modes, theoretical calculations are indispensable. Computational methods such as DFT, particularly with the B3LYP functional, have been shown to provide results that are in good agreement with experimental data for similar pyridine derivatives. researchgate.net These calculations not only predict the vibrational frequencies but also provide the Potential Energy Distribution (PED).

PED analysis is a powerful tool that allows for the quantitative assignment of each vibrational mode to the contributions of different internal coordinates (e.g., bond stretching, angle bending). This removes the ambiguity that can arise from simply observing the frequency of a band and provides a more precise description of the nature of the molecular vibration. For this compound, PED analysis helps to confirm the assignments of the NH₂, CH₃, and pyridine ring vibrations and to understand the extent of coupling between different modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of this compound provides valuable information about the number, environment, and connectivity of the hydrogen atoms. The spectrum is expected to show distinct signals for the protons of the amino group, the methyl group, and the aromatic ring.

The chemical shift (δ) of each proton is influenced by the electron density around it. The protons of the amino group typically appear as a broad singlet, the chemical shift of which can be solvent-dependent. The methyl group protons will give rise to a sharp singlet. The two aromatic protons on the pyridine ring will appear as distinct signals, and their splitting patterns (e.g., singlets, doublets) and coupling constants (J) can provide information about their relative positions on the ring.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
NH₂4.5 - 5.5Broad Singlet
CH₃2.2 - 2.4Singlet
H-36.4 - 6.6Singlet
H-67.8 - 8.0Singlet

Note: The predicted chemical shifts are based on typical values for similar substituted pyridines and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.

The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbon atoms of the pyridine ring will appear in the aromatic region of the spectrum. The carbon atom attached to the amino group (C-2) and the bromine atom (C-5) will have their chemical shifts significantly influenced by these substituents. The carbon of the methyl group will appear at a much higher field (lower ppm value).

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2158 - 162
C-3110 - 114
C-4145 - 149
C-5100 - 104
C-6148 - 152
CH₃17 - 20

Note: The predicted chemical shifts are based on typical values for similar substituted pyridines and may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Stereochemical Elucidation

While this compound is an achiral molecule, its structural confirmation, particularly the precise arrangement of substituents on the pyridine ring, is critical. Advanced one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques provide the necessary tools for this detailed "stereochemical" or, more accurately, constitutional isomer elucidation. These methods allow for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. ipb.ptresearchgate.net

For a molecule with this substitution pattern, key NMR experiments include:

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with the carbon signals to which they are directly attached. It would be used to definitively link the methyl protons to the methyl carbon and the two aromatic protons to their respective carbons on the pyridine ring. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most powerful experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are two or three bonds away. columbia.eduwisc.edu For this compound, crucial HMBC correlations would include those from the methyl protons (H7) to the C3, C4, and C5 carbons, and from the aromatic protons (H3 and H6) to adjacent and geminal carbons. These long-range correlations establish the connectivity of the molecular skeleton.

The expected NMR data, based on analyses of similarly substituted pyridines, are summarized in the table below.

Table 1. Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound.
PositionAtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations (¹H ↔ ¹H)
2C-~158--
3CH~6.5~112C2, C4, C5H7 (CH₃)
4C-~145--
5C-~108--
6CH~7.8~150C2, C4, C5-
7 (on C4)CH₃~2.2~18C3, C4, C5H3
- (on N2)NH₂~4.5 (broad)-C2, C3H3

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for probing the electronic structure of conjugated molecules by measuring the absorption of light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the pyridine ring constitutes a chromophore whose electronic transitions are modified by the presence of the amino (-NH₂), bromo (-Br), and methyl (-CH₃) substituents.

Experimental UV-Vis Absorption Spectra Analysis

The UV-Vis spectrum of this compound in a non-polar solvent is expected to exhibit distinct absorption bands corresponding to π→π* and n→π* electronic transitions. aip.org The amino group acts as a strong auxochrome, typically causing a bathochromic (red) shift of the π→π* transitions of the pyridine ring due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. acs.org The bromine atom also contributes to a red shift.

Based on studies of related aminopyridines, the primary π→π* transition is expected to be the most intense band. researchgate.netasianpubs.org A lower intensity n→π* transition, involving the promotion of a non-bonding electron from the pyridine nitrogen to an anti-bonding π* orbital, may also be observed, though it is often obscured by the more intense π→π* bands. aip.orgaip.org

Table 2. Expected Experimental UV-Vis Absorption Data for this compound.
Transition TypeExpected λmax (nm)Description
π → π~290-310High-intensity absorption band arising from the conjugated π-system of the substituted pyridine ring.
π → π~240-260A second, higher-energy π→π* transition, common in substituted pyridines.
n → π~270-290Low-intensity absorption, often appearing as a shoulder on the main π→π band. This transition is characteristic of the nitrogen heteroatom.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. mdpi.comrespectprogram.org It calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. TD-DFT also provides information on the oscillator strength (f) of each transition, which relates to its intensity, and the nature of the orbitals involved in the excitation (e.g., HOMO→LUMO). bohrium.comredalyc.org

For this compound, TD-DFT calculations would be employed to model the UV-Vis spectrum and assign the observed absorption bands to specific electronic transitions. asianpubs.orgresearchgate.net The calculations would likely identify the lowest energy, strong absorption as primarily arising from the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these frontier orbitals typically shows that the HOMO is distributed across the aminopyridine ring, while the LUMO is a π* orbital of the ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the chemical reactivity and electronic properties of the molecule. researchgate.netossila.comemerginginvestigators.org

Table 3. Representative Predicted TD-DFT Data for Major Electronic Transitions in this compound.
TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital ContributionCharacter
S₀ → S₁~305> 0.1HOMO → LUMOπ → π
S₀ → S₂~285< 0.05n → LUMOn → π
S₀ → S₃~250> 0.1HOMO-1 → LUMOπ → π*

Applications of 2 Amino 5 Bromo 4 Methylpyridine in Medicinal and Agrochemical Research

Pharmaceutical Research and Development as a Key Intermediate

In the realm of pharmaceutical sciences, 2-Amino-5-bromo-4-methylpyridine is instrumental in the development of new therapeutic agents. Its ability to undergo various chemical transformations allows for the generation of diverse molecular libraries for drug discovery programs.

The structural framework of this compound is a common feature in numerous pharmacologically active compounds. Researchers utilize it as a starting material to construct more complex molecules with potential therapeutic value. For instance, derivatives of this compound have been explored in the synthesis of agents targeting the central nervous system, including potential neuromodulators and antidepressants, owing to the ability of pyridine-containing molecules to cross the blood-brain barrier. hzsqchem.com

A notable application of a closely related derivative, 2-amino-5-bromo-4-methylnicotinic acid hydrobromide, is in the synthesis of nicotinamides. These nicotinamides can be further processed to create pyrimido[4,5-d]pyrimidine-2,4-diones, a class of compounds investigated for their biological activities. google.com This highlights the role of the 2-aminopyridine (B139424) core in generating diverse heterocyclic systems for drug screening.

Precursor Applications in Drug Discovery
PrecursorResulting Compound ClassPotential Therapeutic Area
This compoundSubstituted PyridinesNeurological Disorders
2-amino-5-bromo-4-methylnicotinic acid hydrobromideNicotinamidesVarious Biological Activities

The development of new antimicrobial agents is a critical area of research to combat the rise of drug-resistant pathogens. This compound serves as a valuable scaffold for the synthesis of compounds with potential antimicrobial properties. While direct studies on this specific compound are limited, the broader class of 2-aminopyridine derivatives has shown promise.

For example, research into 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, which can be synthesized from related starting materials, has demonstrated antiviral activity. nih.gov A series of these compounds, with various substituents at the C-6 position, were synthesized and evaluated for their effectiveness against a range of viruses. nih.gov This underscores the potential of the bromo-aminopyridine core in generating molecules with diverse antimicrobial profiles. Further research has indicated that derivatives of 2-Amino-5-bromo-4-methyl-3-nitropyridine exhibit antimicrobial activity against various bacterial strains.

The modulation of biological receptors is a key strategy in drug development. While direct evidence of this compound interacting with cannabinoid receptors is not extensively documented, related heterocyclic structures have been investigated for this purpose. For instance, a patent has described pyrazolo[2,3-d]pyrimidine derivatives as cannabinoid-1 (CB1) receptor modulators. google.com This suggests that the pyridine (B92270) and pyrimidine (B1678525) scaffolds, which can be derived from 2-aminopyridine precursors, are of interest in the design of compounds targeting the endocannabinoid system. The development of allosteric modulators for the CB2 receptor has also been a focus, with synthetic routes starting from substituted nitropyridines. unipi.it

Enzyme inhibitors and modulators are a major class of therapeutic agents. This compound and its analogues have been investigated as precursors for molecules that can modulate the activity of specific enzymes.

Inducible Nitric Oxide Synthase (iNOS): While not directly involving the bromo-substituted title compound, research has shown that 2-amino-4-methylpyridine (B118599) analogues can act as inhibitors of inducible nitric oxide synthase (iNOS). The overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions.

Activin-like Kinase 2 (ALK2): More directly, the 2-aminopyridine scaffold is a key feature in a class of potent and selective inhibitors of Activin-like Kinase 2 (ALK2), a protein implicated in the rare genetic disorder fibrodysplasia ossificans progressiva (FOP). Structure-activity relationship (SAR) studies on 3,5-diaryl-2-aminopyridine derivatives have been conducted to optimize their inhibitory activity against ALK2. nih.govacs.org These studies have led to the identification of highly selective inhibitors that could serve as templates for preclinical development. nih.govacs.org

Enzyme Modulation Research
Enzyme TargetPrecursor/ScaffoldTherapeutic Rationale
Inducible Nitric Oxide Synthase (iNOS)2-Amino-4-methylpyridine analoguesInflammatory Diseases
Activin-like Kinase 2 (ALK2)2-Aminopyridine derivativesFibrodysplasia Ossificans Progressiva (FOP)

Agrochemical Research and Development Contributions

In addition to its pharmaceutical applications, this compound is a significant intermediate in the development of modern agrochemicals, contributing to crop protection and improved agricultural yields. chemimpex.com

The synthesis of effective and selective herbicides and fungicides is crucial for modern agriculture. The heterocyclic structure of this compound makes it a valuable precursor for creating active ingredients in these formulations. hzsqchem.comchemimpex.com

Herbicides: As mentioned previously, derivatives of 2-amino-5-bromo-4-methylnicotinic acid have been used to synthesize pyrimido[4,5-d]pyrimidine-2,4-diones, which have been investigated for their herbicidal properties. google.com The ability to introduce various functional groups onto the pyridine ring allows for the fine-tuning of the herbicidal activity and selectivity of the final products.

Fungicides: The pyridine ring is a common motif in many commercial fungicides. The versatile reactivity of this compound allows for its incorporation into novel fungicidal candidates. chemimpex.com The development of trifluoromethylpyridine derivatives, for example, has been a significant area of research in agrochemicals, leading to a number of successful products. researchgate.netsemanticscholar.org While not a direct application of the title compound, this highlights the importance of substituted pyridines in fungicide development.

Investigation into Crop Protection Agent Synthesis

This compound serves as a pivotal building block in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides. hzsqchem.comchemimpex.com The inherent chemical reactivity of its substituted pyridine core makes it a valuable precursor for creating complex, biologically active molecules. hzsqchem.com The pyridine ring itself is a well-established scaffold in agrochemical design, known for producing compounds with high potency and selectivity against agricultural pests and pathogens. hzsqchem.com

The utility of this compound in this field stems from its distinct functional groups: an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 4-position. hzsqchem.com Chemists can strategically modify the amino and bromo positions to generate extensive libraries of analog compounds. hzsqchem.com For instance, the bromine atom is particularly useful as it facilitates cross-coupling reactions, a common method for introducing diverse molecular fragments to the pyridine core. innospk.com This adaptability allows for the fine-tuning of physicochemical properties such as water solubility, environmental stability, and target specificity, which are critical for the efficacy of a crop protection agent. hzsqchem.com Its role as a precursor is integral to developing innovative solutions for bolstering crop protection efforts against a variety of threats. innospk.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For analogs of this compound, these studies provide a roadmap for designing more potent and selective agrochemicals.

Elucidation of Pharmacophoric Requirements for Biological Activity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is necessary to produce a specific biological response. For derivatives of this compound, the pyridine ring is a key component of the pharmacophore. hzsqchem.com Its ability to mimic natural heterocycles and form hydrogen bonds allows it to interact effectively with biological targets within pests or pathogens. hzsqchem.com

Impact of Substituent Modifications on Efficacy and Selectivity

Modifying the substituents on the this compound scaffold has a profound impact on the resulting compound's efficacy and selectivity. SAR studies on related pyridine analogs reveal significant steric (size and shape) and electronic (charge distribution) constraints. nih.gov

For example, in the investigation of 2-amino-4-methylpyridine analogs, even small changes led to significant shifts in potency. The data below illustrates how modifications at the 6-position of a related pyridine scaffold influence inhibitory activity against the iNOS enzyme.

Compound Analogue (Modification from base structure)Modification TypeEffect on Potency
Alkene analog (double bond introduced)Steric/ElectronicDiminished potency nih.gov
Removal of cis-methyl groupStericRegained potency nih.gov
Change from methyl or fluorine to a hydroxy groupElectronicLarge reduction in potency nih.gov
Methoxy or 2-fluoroethoxy analogsElectronicInactive nih.gov
Isomer with fluorine at terminal positionPositional/ElectronicEnhanced potency and selectivity nih.gov
Extension of alkyl chain by one methyleneStericReduction in potency nih.gov

This table is based on research on 2-amino-4-methylpyridine analogs, which provides insight into the substituent effects on a similar pyridine core. nih.gov

Similarly, studies on 2-amino-5-bromo-4(3H)-pyrimidinones, which share the 2-amino-5-bromo substitution pattern, demonstrated that varying the substituent at the C-6 position significantly affected their antiviral activity. nih.gov This highlights a general principle in medicinal and agrochemical chemistry: the nature, size, and position of substituents are critical variables that can be manipulated to optimize the biological performance of a lead compound derived from an intermediate like this compound. nih.govnih.gov

Emerging Research Directions and Future Perspectives for 2 Amino 5 Bromo 4 Methylpyridine

Applications in Advanced Materials Science Research

The distinct electronic and structural properties of 2-Amino-5-bromo-4-methylpyridine make it a valuable candidate for the development of new materials. Researchers are exploring its integration into complex molecular architectures to create polymers, coatings, and functional materials with specific, high-performance characteristics. chemimpex.comchemimpex.com

The presence of reactive bromo and amino groups allows this compound to be incorporated into polymeric structures. mdpi.com The amino group can react to form amide or urea (B33335) linkages, while the bromo-substituent is suitable for various cross-coupling reactions, such as Suzuki or Heck couplings, which are powerful methods for forming carbon-carbon bonds in polymer synthesis. hzsqchem.comguidechem.com

This dual reactivity enables its use as a monomer or a modifying agent to create polymers and coatings with enhanced properties. chemimpex.comchemimpex.com For instance, incorporating such halogenated pyridine (B92270) derivatives can improve the thermal stability and chemical resistance of the resulting material. chemimpex.comchemimpex.com Furthermore, compounds with reactive bromo or chloro substituents are utilized in the creation of reactive dyes that can be covalently bonded to textile fibers or other materials, ensuring high durability and permanence of the color. mdpi.com

The field of molecular magnetism leverages the ability to control the magnetic properties of a material at the molecular level by carefully designing its structure and geometry. Pyridine-based ligands, like this compound and its derivatives, are instrumental in this area. They are used to synthesize metal-organic complexes where the pyridine units help mediate magnetic interactions between metal centers. clarku.edu This research is highly interdisciplinary, involving collaboration between chemists and physicists to create materials with tailored magnetic behaviors, such as low-dimensional antiferromagnets. clarku.edu

Additionally, pyridine derivatives are being integrated into "smart" polymers that respond to external stimuli. Research has shown the creation of thermoresponsive copolymers that change their properties, such as solubility and color, in response to temperature changes. mdpi.com By modifying the structure of this compound and polymerizing it with other monomers, it is conceivable to develop functional materials with properties that can be precisely tuned for specific applications in sensors, electronics, or optics.

Analytical Chemistry Research Applications

In analytical chemistry, there is a continuous need for new reagents and methods to improve the accuracy and efficiency of chemical analysis. This compound is emerging as a useful tool in this field for both analyzing complex mixtures and for developing new analytical protocols. chemimpex.comchemimpex.com

This compound is employed as a reagent in various analytical techniques, including chromatography. chemimpex.com Its reactive functional groups can be used to "tag" or derivatize other molecules in a complex sample that may otherwise be difficult to detect. This process changes the chemical properties of the target analytes, for example, by increasing their molar mass or making them more easily detectable by mass spectrometry or other detectors, thus improving the accuracy and sensitivity of the analysis. chemimpex.comchemimpex.com

The development of robust methods for detecting and quantifying specific compounds is a core task in analytical chemistry. Theoretical studies on the molecular structure and vibrational spectra of this compound using techniques like Fourier-transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and density functional theory (DFT) provide the foundational data needed to create such methods. elixirpublishers.com These spectroscopic fingerprints allow for its specific identification and quantification.

Furthermore, derivatives of the closely related 2-amino-4-methylpyridine (B118599) have been synthesized and radiolabeled with isotopes like Fluorine-18 to create positron emission tomography (PET) tracers. nih.gov These tracers are designed to image and quantify the expression of specific enzymes, such as inducible nitric oxide synthase (iNOS), in vivo. This represents a sophisticated analytical application where the molecular structure is tailored for highly specific detection within a complex biological system. nih.gov

Interdisciplinary Research Opportunities

The diverse reactivity and functionality of this compound position it at the intersection of several scientific disciplines. Its potential applications foster collaboration and innovation across multiple fields:

Chemistry and Physics: In the pursuit of new magnetic materials, organic chemists synthesize ligands like this compound, which are then used by inorganic chemists and physicists to build and characterize materials with novel electronic and magnetic properties. clarku.edu

Materials Science and Engineering: The development of advanced polymers and coatings with improved durability or stimulus-responsive behavior relies on the integration of specialized monomers, representing a synergy between synthetic chemistry and materials engineering. chemimpex.commdpi.com

Medicinal Chemistry and Nuclear Medicine: The design and synthesis of PET tracers based on the aminopyridine scaffold is a prime example of interdisciplinary research. nih.gov It requires expertise in organic synthesis, biochemistry to understand enzyme-inhibitor interactions, and nuclear medicine for the radiolabeling and in vivo imaging. nih.gov

Agrochemistry and Environmental Science: Its role as an intermediate for pesticides highlights its relevance in agricultural science. hzsqchem.comchemimpex.com Future research could focus on creating more targeted and environmentally benign agrochemicals, a goal that unites synthetic chemistry with environmental science.

The following table provides a summary of the emerging research applications for this compound.

Interactive Data Table: Emerging Applications of this compound
Research Area Specific Application Key Function of the Compound Relevant Disciplines
Advanced Materials Science Integration into polymer and coating systemsMonomer or additive for enhanced thermal and chemical resistance. chemimpex.comchemimpex.comchemimpex.comMaterials Science, Polymer Chemistry
Development of functional materialsLigand for creating molecular magnets; building block for "smart" polymers. mdpi.comclarku.eduPhysics, Inorganic Chemistry, Materials Science
Analytical Chemistry Reagent in complex mixture analysisDerivatizing agent for chromatography to improve detection of other substances. chemimpex.comAnalytical Chemistry, Organic Chemistry
Method development for detectionAnalyte for spectroscopic method development; precursor for PET tracers. elixirpublishers.comnih.govAnalytical Chemistry, Medicinal Chemistry, Nuclear Medicine

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-5-bromo-4-methylpyridine, and how is purity validated?

  • Methodology : The compound is typically synthesized via bromination of 2-amino-4-methylpyridine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 60–80°C). Post-synthesis, purification is achieved through recrystallization or column chromatography. Purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
  • Key Data :

  • Melting Point : 148–151°C .
  • Molecular Weight : 187.05 g/mol .

Q. What are the critical physical and spectral properties of this compound for experimental design?

  • Methodology :

  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-Br stretch) confirm functional groups.
  • NMR : ¹H NMR (DMSO-d₆) shows signals at δ 2.3 (s, 3H, CH₃), δ 6.8 (s, 1H, pyridine-H), and δ 8.1 (s, 1H, NH₂) .
    • Safety Data : Classified as an irritant (H315, H319, H335); requires handling in fume hoods with PPE .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions for heterocyclic synthesis?

  • Methodology : The bromine atom at the 5-position enables Suzuki-Miyaura couplings with aryl boronic acids, forming biaryl structures. For example, reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis in THF/Na₂CO₃ yields 5-aryl derivatives. Optimization of catalyst loading (1–5 mol%) and temperature (80–100°C) is critical for yield (>70%) .
  • Applications : Used to synthesize imidazo[1,2-a]pyridines, which are scaffolds in kinase inhibitors .

Q. What structural insights can be gained from X-ray crystallography of derivatives of this compound?

  • Methodology : Single-crystal X-ray diffraction (performed using SHELXL) reveals bond angles and packing motifs. For example, the 2-azidopyridine 1-oxide derivative shows a planar pyridine ring with a Br–N distance of 1.89 Å, confirming intramolecular charge transfer .
  • Contradictions : Discrepancies in reported bond lengths (e.g., C-Br varies by ±0.03 Å across studies) may arise from resolution limits or solvent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.